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Introduction to Butamirate Citrate Analysis

Butamirate citrate (BC) is a non-opioid, non-sedative central cough suppressant that acts on the cough
center in the medulla oblongata without causing respiratory suppression [1] [2]. It is not officially described
in any major pharmacopoeia, making the development and validation of reliable analytical methods crucial
for the pharmaceutical industry to ensure product quality, stability, and efficacy [1]. This document outlines a
validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the
determination of Butamirate Citrate, incorporating experimental data on validation parameters as per ICH

guidelines Q2(R1) [3].

Method Validation Parameters & Results

The analytical method was validated to demonstrate it is suitable for its intended purpose. The following

parameters were assessed.

Specificity
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Specificity is the ability to assess unequivocally the analyte in the presence of components that may be

expected to be present, such as impurities, degradation products, and matrix components.

e Forced Degradation Studies: The method successfully separated BC from its degradation products
formed under various stress conditions (acidic, alkaline, oxidative, and thermal) [3] [2]. The peak
purity of BC was confirmed, demonstrating the stability-indicating nature of the method.

¢ Placebo Interference: Chromatograms of the placebo syrup showed no interfering peaks at the
retention times of BC or the internal standard, confirming the method's specificity [1].

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results directly proportional to the

concentration of the analyte.

e Butamirate Citrate: A linear response was demonstrated over a wide concentration range. The
correlation coefficient (R) was consistently = 0.999 [3] [4].
e Linearity Data Table:

Linear Range Correlation Coefficient
Analyte Reference
(ng/mL) (R)
Butamirate Citrate 1-150 > 0.999 [3]
Butamirate Citrate 28 - 2020 0.9999 [4]
Butamirate Citrate (with Benzoic 50 - 150% of target Not Specified [1]
Acid)
Accuracy

Accuracy expresses the closeness of agreement between the value found and the value accepted as a true or

reference value. It was assessed by recovery studies.

¢ Recovery Results: Accuracy was determined by spiking placebo formulations with known amounts
of BC. The mean recovery was found to be between 98.0% and 102.0%, which is within the
acceptable limits [2].
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Precision

Precision expresses the closeness of agreement between a series of measurements from multiple sampling of

the same homogeneous sample.

¢ Repeatability (Intra-day Precision): The relative standard deviation (RSD) for six replicate injections
of a standard solution was less than 2.0%, indicating excellent repeatability [4].

¢ Intermediate Precision (Inter-day & Analyst-to-Analyst): The RSD for the same standard solutions
analyzed on different days or by different analysts was also below 2.0%, demonstrating the method's
ruggedness [1] [2].

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are critical for assessing the method's sensitivity.

e Sensitivity Data Table:

Analyte LOD (pg/mL) LOQ (pg/mL) Reference
Butamirate Citrate 23.5 28.0 [4]
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in

method parameters.

e Experimental Design: A fractional factorial design was employed to assess the impact of factors like
mobile phase composition, pH, flow rate, and column temperature [1] [5].

e Outcome: The method was found to be robust for the determination of BC. A graphical and statistical
approach identified that the pH of the buffer and the percentage of organic solvent in the mobile
phase were the most critical factors to control strictly [1].

Detailed Experimental Protocol

© 2026 Smolecule. All rights reserved. 3/8 Tech Support


https://www.academia.edu/120391887/Development_and_Validation_of_a_New_Stable_HPLC_Method_for_the_Assay_of_Butamirate_Citrate_in_Pharmaceutical_Formulations
https://www.mdpi.com/2297-8739/8/10/163
https://www.longdom.org/open-access/development-and-validation-of-a-stability-indicating-hplc-method-for-the-estimation-of-butamirate-citrate-and-benzoic-ac-47782.html
https://www.academia.edu/120391887/Development_and_Validation_of_a_New_Stable_HPLC_Method_for_the_Assay_of_Butamirate_Citrate_in_Pharmaceutical_Formulations
https://www.mdpi.com/2297-8739/8/10/163
https://scispace.com/papers/a-validated-rp-hplc-method-for-the-determination-of-11909qth2l
https://www.mdpi.com/2297-8739/8/10/163
https://www.smolecule.com/products/s522314?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

. Materials and Instrumentation

e Analytical Standards: Butamirate Citrate and Benzoic Acid (if applicable) working standards [1] [2].

¢ Reagents: HPLC-grade methanol, acetonitrile, water; analytical-grade sodium dihydrogen phosphate
monohydrate (or ammonium dihydrogen phosphate), triethylamine, and ortho-phosphoric acid [1] [3].

¢ Instrumentation: HPLC system with a quaternary pump, autosampler, degasser, and UV or Diode
Array Detector (DAD) [1] [2].

e Chromatographic Column: Cyanopropyl-silane column (e.g., Pinnacle Il, 250 mm x 4.6 mm, 5 pym)
or a C18 column (e.g., Promosil C18, 250 mm x 4.6 mm, 5 uym) [1] [3].

Il. Chromatographic Conditions

Mobile Phase:

o Option A (Cyanopropyl Column): 50:50 (v/v) mixture of Methanol and 50 mM Sodium
Dihydrogen Phosphate monohydrate aqueous solution. The buffer is modified with 1%
triethylamine, and the pH is adjusted to 3.0 with ortho-phosphoric acid [1] [5].

o Option B (C18 Column): 50:50 (v/v) mixture of Acetonitrile and 0.05 M Ammonium Dihydrogen
Phosphate buffer, pH adjusted to 5.4 [3].

¢ Flow Rate: 1.5 mL/min [1].

e Column Temperature: 36°C [1] or ambient [3].

¢ Detection Wavelength: 210 nm [1] or 222 nm [3].
¢ Injection Volume: 10 pL [1].

¢ Run Time: Approximately 6-8 minutes [1].

lll. Standard Solution Preparation

e Stock Standard Solution (BC, 500 pg/mL): Accurately weigh about 50 mg of BC working standard
into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol
and Water. Store refrigerated [1].

e Working Standard Solution: Dilute the stock standard solution quantitatively with the mobile phase
to obtain concentrations within the linearity range (e.g., 50 ug/mL) [1].

IV. Sample Solution Preparation (Syrup)

e Accurately measure 1 mL of syrup (equivalent to 1 mg of BC) into a 20 mL volumetric flask.
e Dilute to volume with the mobile phase and mix well.
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¢ Filter the solution through a 0.45 pm PVDF syringe filter prior to injection into the HPLC system [1].

V. System Suitability Testing

Before sample analysis, ensure the system is suitable. Typical criteria include:

¢ Relative Standard Deviation (RSD): < 2.0% for replicate injections of the standard.
¢ Theoretical Plates: > 2000 for the BC peak.
¢ Tailing Factor: < 2.0 for the BC peak [1].

The entire analytical workflow, from sample preparation to data analysis, is summarized in the following

diagram:
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Discussion and Conclusion

The RP-HPLC method detailed herein has been comprehensively validated as per ICH guidelines. Key
advantages of this method include its speed (run time ~6 min), specificity in the presence of degradants and
excipients, and excellent linearity, accuracy, and precision [1] [3]. The use of an experimental design for
robustness testing provides a scientific basis for identifying and controlling critical method parameters,

enhancing its reliability for routine use in quality control laboratories [1] [5].

This method is fit-for-purpose for the quantitative analysis of Butamirate Citrate in pharmaceutical syrup

formulations and can be confidently adopted for routine analysis, stability studies, and quality assurance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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